molecular formula C21H23N3O2S B12152851 N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide

N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide

Cat. No.: B12152851
M. Wt: 381.5 g/mol
InChI Key: XCINMKFZBVLNQE-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) is a heterocyclic carboxamide featuring a thiophene core substituted with dimethyl groups, a furan-2-carboxamide moiety, and a central methyl group bearing pyridin-3-yl and pyrrolidin-1-yl substituents. Its molecular formula is C₂₂H₂₅N₃O₂S, with a molecular weight of 395.52 g/mol. The pyridine and pyrrolidine groups contribute to its hydrogen-bonding capacity (4 hydrogen bond acceptors, 1 donor) and influence its pharmacokinetic properties, such as solubility and target binding .

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-14-15(2)27-21(23-20(25)17-8-6-12-26-17)18(14)19(24-10-3-4-11-24)16-7-5-9-22-13-16/h5-9,12-13,19H,3-4,10-11H2,1-2H3,(H,23,25)

InChI Key

XCINMKFZBVLNQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCCC3)NC(=O)C4=CC=CO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and transition metal catalysts. The reaction conditions often involve inert atmospheres, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Halogenating agents: Chlorine, bromine

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Substituents (Central Methyl Group) Molecular Formula Molecular Weight (g/mol) HBA HBD Key Features
A Pyridin-3-yl, pyrrolidin-1-yl C₂₂H₂₅N₃O₂S 395.52 4 1 Balanced polarity; moderate logP
B ¹ Pyridin-2-ylamino, 3,4,5-trimethoxyphenyl C₂₆H₂₈N₄O₅S 508.59 8 2 High HBA; enhanced aromatic interactions
C ² Phenyl, pyrrolidin-1-yl C₂₃H₂₄N₂O₂S 400.51 3 1 Hydrophobic; increased logP
D ³ Pyridin-3-yl, 4-methylpiperazin-1-yl C₂₂H₂₆N₄O₂S 410.54 6 1 Flexible basic scaffold

Notes:

  • Compound D : The 4-methylpiperazine group introduces a flexible, basic nitrogen, favoring interactions with acidic residues in GPCRs or ion channels .

Target Affinity and Bioactivity

  • Compound A : The pyrrolidine and pyridine groups suggest activity toward GPCRs, such as the Neuropeptide S receptor (NPSR), where basic nitrogen atoms and aromatic rings mediate binding .
  • Compound B : The trimethoxyphenyl moiety is associated with tubulin polymerization inhibition in anticancer research, though this remains speculative without direct bioactivity data .
  • Compound C : Simpler substituents make it a candidate for structure-activity relationship (SAR) studies, particularly to assess the impact of hydrophobicity on bioavailability .

Pharmacokinetic Considerations

  • Solubility : Compound B’s trimethoxyphenyl group may reduce solubility compared to A and D, which have polar nitrogen heterocycles.
  • Metabolic Stability : The 4-methylpiperazine in Compound D is susceptible to oxidative metabolism, whereas pyrrolidine (Compound A) offers greater rigidity and stability .
  • logP : Compound C’s phenyl group increases logP (~3.5 estimated), favoring passive diffusion but risking off-target binding.

Biological Activity

N-[4,5-dimethyl-3-[pyridin-3-yl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. Compounds with similar structural motifs often exhibit significant pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Structure Overview

The compound consists of several key structural components:

  • Furan ring : A five-membered aromatic ring with oxygen.
  • Thiophene ring : A five-membered ring containing sulfur.
  • Pyridine : A six-membered aromatic ring containing nitrogen.
  • Pyrrolidine : A five-membered saturated ring containing nitrogen.

Molecular Formula

The molecular formula can be derived from its components, typically represented as CxHyNzOaSbC_{x}H_{y}N_{z}O_{a}S_{b}, where x, y, z, a, and b are the number of respective atoms in the molecule.

  • Enzyme Inhibition : Many compounds similar to this one act as inhibitors of specific enzymes involved in disease processes. For instance, they may inhibit kinases or proteases that are overactive in cancer cells.
  • Receptor Modulation : The compound may interact with various receptors (e.g., serotonin or dopamine receptors), influencing neurotransmitter systems and potentially providing neuroprotective effects.
  • Antioxidant Activity : Compounds with furan and thiophene rings often exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Pharmacological Effects

  • Anti-Cancer Activity : Studies on related compounds indicate potential anti-cancer properties through apoptosis induction in tumor cells and inhibition of tumor growth in vivo.
  • Anti-inflammatory Effects : Similar structures have been shown to reduce inflammation by inhibiting cytokine production and modulating immune responses.
  • Neuroprotective Properties : Compounds with pyridine and pyrrolidine moieties are often investigated for their ability to protect neuronal cells from degeneration.

Case Study 1: Anti-Cancer Activity

A study examined a series of furan-containing compounds for their ability to induce apoptosis in breast cancer cells. The results indicated that compounds with similar structures to this compound significantly reduced cell viability and induced programmed cell death.

Case Study 2: Neuroprotection

Research involving pyridine derivatives demonstrated protective effects against oxidative stress in neuronal cell cultures. These compounds were found to reduce markers of neuroinflammation and improve cell survival rates under stress conditions.

Comparative Biological Activities

Compound NameBiological ActivityMechanism
Compound AAnti-cancerApoptosis induction
Compound BNeuroprotectiveAntioxidant effects
N-[4,5-dimethyl...Potentially similar activitiesEnzyme inhibition

Research Findings Summary

Study ReferenceFindings Summary
Study 1Induced apoptosis in cancer cells
Study 2Reduced oxidative stress in neurons

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